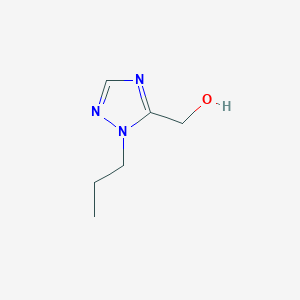

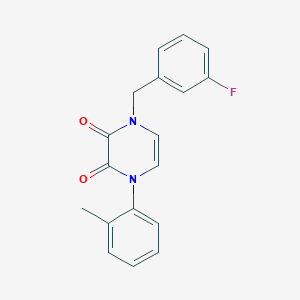

![molecular formula C22H24N4OS2 B2374105 3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-44-2](/img/structure/B2374105.png)

3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound with intriguing structural features

Métodos De Preparación

Synthetic Routes and Reaction Conditions

To synthesize this compound, a multi-step reaction sequence is often employed, involving the formation of intermediate compounds that are subsequently combined to yield the final product. Common synthetic routes may include:

Initial formation of 5-(butylthio)-4-phenethyl-4H-1,2,4-triazole through the cyclization of appropriate precursors under controlled conditions.

Subsequent attachment of the triazole moiety to a benzo[d]thiazol-2(3H)-one framework via a nucleophilic substitution reaction.

Optimization of reaction conditions, such as temperature, solvent, and pH, to enhance yield and purity.

Industrial Production Methods

For industrial-scale production, process optimization is crucial to ensure cost-effectiveness and sustainability. This may involve:

Continuous flow synthesis to enhance reaction efficiency.

Use of catalysts to reduce energy consumption and reaction time.

Implementation of green chemistry principles to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the benzo[d]thiazol-2(3H)-one ring can yield dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Typical reagents and conditions for these reactions include:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of butyl sulfoxides or sulfones.

Reduction: Dihydrobenzo[d]thiazol derivatives.

Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Aplicaciones Científicas De Investigación

This compound's unique structure lends itself to various scientific research applications:

Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

Biology: Investigated for its potential as an antimicrobial or antifungal agent, given its structural resemblance to known biologically active compounds.

Medicine: Explored as a potential drug candidate, with studies focusing on its pharmacokinetics, bioavailability, and therapeutic efficacy in treating certain diseases.

Industry: Utilized in the development of specialty chemicals for use in agriculture (as pesticides or herbicides) or materials science (as stabilizers or additives in polymers).

Mecanismo De Acción

The biological activity of 3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is often attributed to its ability to interact with specific molecular targets. The compound can:

Bind to enzymes: Inhibiting their activity, which can disrupt metabolic pathways in microorganisms or cancer cells.

Interact with receptors: Modulating their activity to produce therapeutic effects, such as reducing inflammation or pain.

Affect cell membranes: Altering their permeability or stability, which can lead to cell death in pathogenic organisms.

Comparación Con Compuestos Similares

Comparing this compound with other similar structures highlights its unique features:

5-(butylthio)-4-phenethyl-1,2,4-triazole derivatives: These compounds share the triazole ring but lack the benzo[d]thiazol-2(3H)-one moiety, resulting in different biological activities.

Benzo[d]thiazol-2(3H)-one analogs: While these compounds have similar core structures, the presence of different substituents, such as the butylthio and phenethyl groups, significantly alters their chemical reactivity and biological properties.

Triazole-based compounds: These often serve as antifungal or antibacterial agents, and the addition of benzo[d]thiazol-2(3H)-one moiety can enhance their potency and spectrum of activity.

List of Similar Compounds

5-(butylthio)-4-phenethyl-1,2,4-triazole

Benzo[d]thiazol-2(3H)-one

1,2,4-Triazole derivatives with various alkyl or aryl substituents

This detailed article provides a comprehensive overview of 3-((5-(butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, covering its synthesis, reactions, applications, and comparison with similar compounds

Propiedades

IUPAC Name |

3-[[5-butylsulfanyl-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4OS2/c1-2-3-15-28-21-24-23-20(25(21)14-13-17-9-5-4-6-10-17)16-26-18-11-7-8-12-19(18)29-22(26)27/h4-12H,2-3,13-16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAJWWVNYUZCKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl {[4-(1,5-dimethyl-1H-pyrazol-4-YL)pyrimidin-2-YL]thio}acetate](/img/structure/B2374028.png)

![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)

![N-(2-Amino-1-naphthalen-2-ylethyl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-7-carboxamide](/img/structure/B2374037.png)

![3-(2-methoxyethyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2374043.png)